An In-depth Technical Guide to the Chemical Properties of 2-Bromo-5-phenyl-1,3,4-oxadiazole
An In-depth Technical Guide to the Chemical Properties of 2-Bromo-5-phenyl-1,3,4-oxadiazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Bromo-5-phenyl-1,3,4-oxadiazole is a heterocyclic organic compound that belongs to the 1,3,4-oxadiazole class of molecules. This scaffold is of significant interest in medicinal chemistry and materials science due to its diverse biological activities and unique photophysical properties. The presence of a bromine atom and a phenyl group on the oxadiazole ring provides opportunities for further chemical modifications, making it a valuable building block in the synthesis of more complex molecules. This guide provides a comprehensive overview of the known chemical properties, synthesis, and potential applications of 2-Bromo-5-phenyl-1,3,4-oxadiazole.
Core Chemical Properties
The fundamental chemical and physical properties of 2-Bromo-5-phenyl-1,3,4-oxadiazole are summarized in the table below. These properties are crucial for its handling, characterization, and application in various chemical reactions.
| Property | Value | Source |
| Molecular Formula | C₈H₅BrN₂O | [1] |
| Molecular Weight | 225.04 g/mol | [1] |
| CAS Number | 51039-53-3 | [1] |
| Melting Point | 107-109 °C | [2] |
| Boiling Point | 318.8 ± 25.0 °C (Predicted) | [2] |
| Appearance | White to off-white solid | [2] |
| Storage | Sealed in dry, Store in freezer, under -20°C | [2] |
Spectral Data
| Spectroscopy | Expected Peaks and Features |
| ¹H NMR | Aromatic protons of the phenyl ring are expected to appear as multiplets in the range of δ 7.0-8.5 ppm. The exact chemical shifts and coupling constants would depend on the solvent used. |
| ¹³C NMR | Aromatic carbons of the phenyl ring would appear in the region of δ 120-140 ppm. The carbons of the oxadiazole ring are expected at approximately δ 155-165 ppm. The carbon atom attached to the bromine would be deshielded. |
| FTIR (cm⁻¹) | ~3100-3000 (C-H aromatic stretch), ~1600-1500 (C=N and C=C stretching of the oxadiazole and phenyl rings), ~1100-1000 (C-O-C stretch of the oxadiazole ring), and a characteristic C-Br stretch in the fingerprint region. |
| Mass Spectrometry (m/z) | The molecular ion peak [M]⁺ would be observed at approximately 224 and 226 in a characteristic 1:1 ratio due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). Fragmentation patterns would likely involve the loss of CO, N₂, and cleavage of the phenyl and bromo groups. |
Synthesis and Reactivity
General Synthesis Strategies
The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles typically involves the cyclization of a diacylhydrazine derivative. Several methods have been reported for this transformation, often employing dehydrating agents. A common approach starts from a carboxylic acid or its corresponding acid chloride.
A representative synthetic workflow is depicted below:
Caption: General synthetic workflow for 2-Bromo-5-phenyl-1,3,4-oxadiazole.
Representative Experimental Protocol
Disclaimer: The following is a general, representative protocol based on established methods for the synthesis of 1,3,4-oxadiazole derivatives. This protocol has not been optimized for the synthesis of 2-Bromo-5-phenyl-1,3,4-oxadiazole and should be adapted and optimized by a qualified chemist.
Step 1: Synthesis of Benzohydrazide
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To a solution of methyl benzoate (1 equivalent) in ethanol, add hydrazine hydrate (1.5 equivalents).
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Reflux the mixture for 4-6 hours.
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Monitor the reaction by Thin Layer Chromatography (TLC).
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After completion, cool the reaction mixture to room temperature.
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The precipitated benzohydrazide is filtered, washed with cold ethanol, and dried under vacuum.
Step 2: Synthesis of N-Benzoyl-N'-bromoacetylhydrazine
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Dissolve benzohydrazide (1 equivalent) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) containing a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1 equivalents).
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Cool the mixture to 0 °C in an ice bath.
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Slowly add bromoacetyl chloride or bromoacetic anhydride (1.1 equivalents) dropwise to the stirred solution.
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Allow the reaction to warm to room temperature and stir for 12-24 hours.
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Monitor the reaction by TLC.
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Upon completion, wash the reaction mixture with water and brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude diacylhydrazine intermediate.
Step 3: Cyclization to 2-Bromo-5-phenyl-1,3,4-oxadiazole
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To the crude N-benzoyl-N'-bromoacetylhydrazine (1 equivalent), add a dehydrating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) in excess.
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Reflux the mixture for 2-4 hours.
-
Monitor the reaction by TLC.
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After completion, carefully pour the reaction mixture onto crushed ice with stirring.
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Neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide solution) until the product precipitates.
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Filter the solid product, wash with water, and dry.
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol or a mixture of ethyl acetate and hexane).
Reactivity
The 2-Bromo-5-phenyl-1,3,4-oxadiazole molecule possesses several reactive sites that can be exploited for further chemical transformations:
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Bromine Atom: The bromine atom is a good leaving group and can participate in various cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide range of substituents at the 2-position of the oxadiazole ring.[1]
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Phenyl Ring: The phenyl group can undergo electrophilic aromatic substitution reactions, although the electron-withdrawing nature of the oxadiazole ring may deactivate the phenyl ring towards these reactions.
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Oxadiazole Ring: The 1,3,4-oxadiazole ring is generally stable to many reaction conditions but can be susceptible to nucleophilic attack under harsh conditions.
Biological Activity and Potential Signaling Pathways
While specific studies on the biological signaling pathways of 2-Bromo-5-phenyl-1,3,4-oxadiazole are limited, the broader class of 1,3,4-oxadiazole derivatives has been extensively investigated and shown to exhibit a wide range of biological activities.
Caption: Potential biological interactions of 1,3,4-oxadiazole derivatives.
Known activities of the 1,3,4-oxadiazole scaffold include:
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Antimicrobial and Antifungal Activity: Many 1,3,4-oxadiazole derivatives have demonstrated potent activity against a range of bacteria and fungi.[6] The mechanism of action is often attributed to the inhibition of essential enzymes in the pathogens or disruption of cell wall synthesis.
-
Anticancer Activity: The 1,3,4-oxadiazole ring is a common feature in many compounds with cytotoxic activity against various cancer cell lines. Some derivatives have been shown to inhibit enzymes involved in cancer cell proliferation and survival, such as tyrosine kinases and topoisomerases. For some quinoline-oxadiazole hybrids, inhibition of EGFR has been suggested as a potential mechanism.[7]
-
Anti-inflammatory Activity: Certain 1,3,4-oxadiazole derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of enzymes like cyclooxygenase (COX).
Given the structural similarity of 2-Bromo-5-phenyl-1,3,4-oxadiazole to other biologically active oxadiazoles, it is plausible that this compound may also exhibit similar activities. Further research is required to elucidate its specific biological targets and signaling pathways.
Applications
The versatile chemical nature of 2-Bromo-5-phenyl-1,3,4-oxadiazole makes it a valuable compound in several fields:
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Drug Discovery: As a versatile intermediate, it serves as a starting point for the synthesis of novel therapeutic agents with potential antimicrobial, anticancer, and anti-inflammatory properties.[6]
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Agrochemicals: Its potential antimicrobial and antifungal properties suggest its utility in the development of new pesticides and fungicides.[6]
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Materials Science: The rigid, aromatic structure of the 1,3,4-oxadiazole ring, combined with the presence of the phenyl group, imparts favorable photophysical properties. This makes it a candidate for use in the development of fluorescent dyes, organic light-emitting diodes (OLEDs), and other optoelectronic materials.
Conclusion
2-Bromo-5-phenyl-1,3,4-oxadiazole is a valuable heterocyclic compound with a range of interesting chemical and physical properties. Its synthetic accessibility and the reactivity of the bromine atom make it an important building block for the creation of more complex molecules with potential applications in medicine, agriculture, and materials science. While detailed information on its specific biological signaling pathways is currently limited, the extensive research on the broader 1,3,4-oxadiazole class suggests that it is a promising scaffold for the development of new functional molecules. Further investigation into the specific biological targets and mechanisms of action of this compound is warranted to fully realize its therapeutic and technological potential.
References
- 1. isca.me [isca.me]
- 2. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. applications.emro.who.int [applications.emro.who.int]
- 4. A Water Soluble 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole Based Probe: Antimicrobial Activity and Colorimetric/Fluorescence pH Response - PMC [pmc.ncbi.nlm.nih.gov]
- 5. asianpubs.org [asianpubs.org]
- 6. 2-Bromo-5-phenyl-1,3,4-oxadiazole [myskinrecipes.com]
- 7. Design and synthesis of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives as anticancer and antimicrobial candidates: in vitro and in silico studies - PMC [pmc.ncbi.nlm.nih.gov]
